1-(4-Fluorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
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Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For example, the synthesis of imidazole containing compounds, which are structurally similar, has been reported in the literature . Additionally, the protodeboronation of pinacol boronic esters, a process that could potentially be involved in the synthesis of this compound, has been studied .
Scientific Research Applications
Synthesis and Analytical Applications
Synthesis of Deuterium-Labeled Compounds : Compounds similar to the one have been synthesized for use as internal standards in LC–MS analysis, highlighting their role in drug absorption, distribution, and pharmacokinetics studies (Liang et al., 2020).
Radiolabeling for Drug Development : The synthesis of potent nonpeptide antagonists, incorporating elements like fluorobenzyl, showcases the application in developing radiolabeled molecules for therapeutic purposes, potentially offering insights into drug distribution and efficacy in vivo (Mäding et al., 2006).
Biomedical Research
Anticancer Activity : Urea derivatives, sharing structural similarities with the query compound, have been explored for their anticancer activities, indicating the potential therapeutic applications of such molecules (Mustafa et al., 2014).
Enzyme Inhibition : Research on similar compounds has also focused on enzyme inhibition, such as urease and β-glucuronidase, suggesting applications in developing treatments for diseases where these enzymes play a role (Thalluri et al., 2014).
Chemical Characterization and Properties
Characterization of Novel Polyureas : Studies on the synthesis and characterization of polyureas derived from methoxyphenyl urazole indicate the importance of these compounds in polymer science, potentially leading to new materials with unique properties (Mallakpour et al., 2002).
Crystal Structure Analysis : Crystallographic studies on related compounds provide valuable insights into the structural aspects that can influence the activity and interactions of urea-based molecules, useful in drug design and material science (Jeon et al., 2014).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-19(24,11-14-5-9-17(25-2)10-6-14)13-22-18(23)21-12-15-3-7-16(20)8-4-15/h3-10,24H,11-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUOOEIAACKVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea |
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